3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide 3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991208
InChI: InChI=1S/C22H20N4O4/c1-28-18-9-14(10-19(29-2)20(18)30-3)22(27)24-15-6-7-16-17(11-15)26-21(25-16)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

CAS No.:

Cat. No.: VC19991208

Molecular Formula: C22H20N4O4

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide -

Specification

Molecular Formula C22H20N4O4
Molecular Weight 404.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide
Standard InChI InChI=1S/C22H20N4O4/c1-28-18-9-14(10-19(29-2)20(18)30-3)22(27)24-15-6-7-16-17(11-15)26-21(25-16)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,27)(H,25,26)
Standard InChI Key PLDVMPFODPXYBK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Introduction

Synthesis Pathways

The synthesis of such a compound typically involves multi-step reactions to assemble the various functional groups. A plausible pathway may include:

  • Preparation of Trimethoxybenzoyl Chloride:

    • Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2_2) to form the acyl chloride derivative.

  • Formation of Benzimidazole Core:

    • Condensation of o-phenylenediamine with pyridine-3-carboxylic acid under acidic or oxidative conditions to yield the benzimidazole scaffold.

  • Amide Bond Formation:

    • Coupling the trimethoxybenzoyl chloride with the benzimidazole derivative using a base like triethylamine or a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Biological Activity

Compounds containing benzimidazole and pyridine moieties are widely studied for their pharmacological properties:

  • Anticancer Potential:
    Benzimidazole derivatives are known to inhibit tubulin polymerization, making them effective against cancer cell proliferation.

  • Anti-inflammatory Effects:
    The trimethoxybenzene group may enhance anti-inflammatory activity by modulating enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties:
    Pyridine-containing compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial DNA or enzyme function.

Drug Design

The combination of hydrophilic (amide and pyridine) and lipophilic (trimethoxybenzene) groups makes this compound a potential candidate for drug development targeting hydrophobic enzyme pockets while maintaining solubility.

Analytical Characterization

To confirm the structure of this compound, several analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies proton (1^1H) and carbon (13^13C) environments in the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Detects functional groups based on characteristic vibrations.
High-performance Liquid Chromatography (HPLC)Ensures purity and separation from by-products.

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